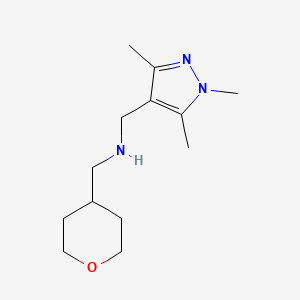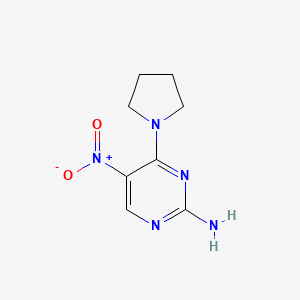![molecular formula C14H9N3O7 B14903052 3-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B14903052.png)
3-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid typically involves multi-step organic reactions One common method is the nitration of an aromatic compound followed by amide formationThe subsequent amide formation can be achieved by reacting the nitro-substituted aromatic compound with an amine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions where the nitro group can be replaced by other substituents.
Oxidation: The compound can undergo oxidation reactions, although these are less common for nitro compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Reduction: Formation of 3-Amino-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrobenzoic acid: Similar in structure but lacks the amide linkage.
2-Nitrobenzoic acid: Another nitro-substituted benzoic acid with different substitution pattern.
3-Nitroaniline: Contains a nitro group and an amino group but lacks the carboxylic acid functionality.
Uniqueness
3-Nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid is unique due to the presence of both nitro and amide functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H9N3O7 |
|---|---|
Poids moléculaire |
331.24 g/mol |
Nom IUPAC |
3-nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H9N3O7/c18-13(15-8-3-1-4-9(7-8)16(21)22)12-10(14(19)20)5-2-6-11(12)17(23)24/h1-7H,(H,15,18)(H,19,20) |
Clé InChI |
NSJWVLQJKXAOES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


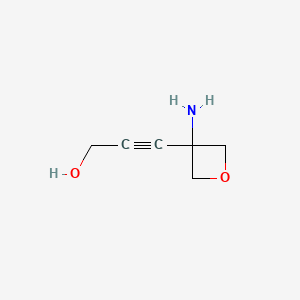
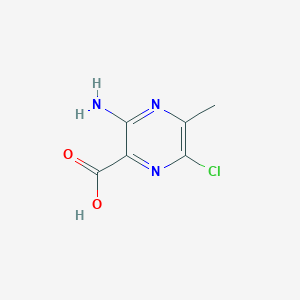

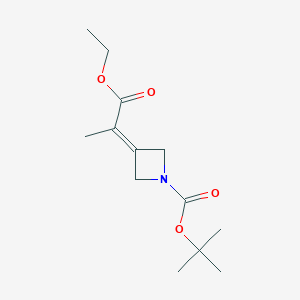
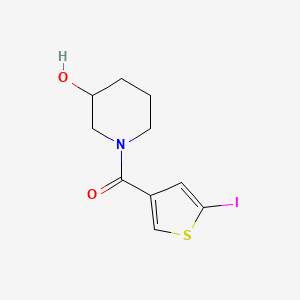
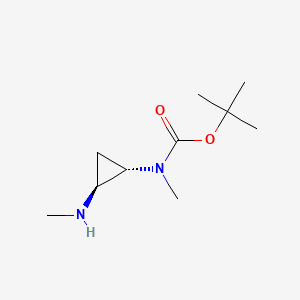

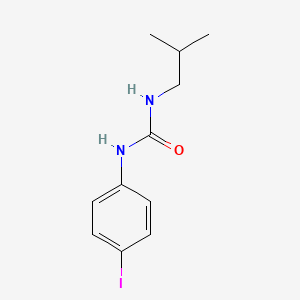

![2-Azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B14903027.png)
